molecular formula C13H19NOS B5719560 N-(tert-butyl)-3-(phenylthio)propanamide

N-(tert-butyl)-3-(phenylthio)propanamide

Cat. No.: B5719560
M. Wt: 237.36 g/mol
InChI Key: LKXFQZPMDLZPJK-UHFFFAOYSA-N
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Description

N-(tert-butyl)-3-(phenylthio)propanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a tert-butyl group at the amide nitrogen and a phenylthio (SPh) moiety at the β-carbon. The tert-butyl group may enhance metabolic stability by steric hindrance, while the phenylthio group could influence membrane permeability or target binding via hydrophobic interactions .

Properties

IUPAC Name

N-tert-butyl-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NOS/c1-13(2,3)14-12(15)9-10-16-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXFQZPMDLZPJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CCSC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butyl)-3-(phenylthio)propanamide typically involves the reaction of tert-butylamine with 3-(phenylthio)propanoic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of N-(tert-butyl)-3-(phenylthio)propanamide may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are optimized to maximize yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(tert-butyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The tert-butyl group can be substituted under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used for the reduction of the amide group.

    Substitution: Strong acids or bases can facilitate the substitution of the tert-butyl group.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(tert-butyl)-3-(phenylthio)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a drug candidate or a pharmacological tool.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which N-(tert-butyl)-3-(phenylthio)propanamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The phenylthio group can participate in redox reactions, while the amide group can form hydrogen bonds with target molecules, influencing their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional distinctions between N-(tert-butyl)-3-(phenylthio)propanamide and related propanamide derivatives:

Compound Name R Group on Propanamide N-Substituent Biological Activity Synthesis Method
N-(tert-butyl)-3-(phenylthio)propanamide Phenylthio (SPh) tert-butyl Not explicitly reported Not specified
Compound 31 () Furan-2-yl 5-(4-fluorophenyl)thiazol-2-yl KPNB1 inhibition, anticancer activity Suzuki coupling
Compound 30a () 4-hydroxyphenyl Sulfamoyl-tert-butyl phenyl Carbonic anhydrase inhibition (implied) Amidation reaction
Compounds in Phenylsulfanyl (SPh) Guanidinium/propane-diamine GPCR ligand studies Multi-step HgCl2-mediated synthesis

Key Insights from Comparative Analysis

Substituent Effects on Bioactivity
  • Phenylthio vs. Furan/Hydroxyphenyl : The phenylthio group in the target compound enhances lipophilicity compared to the polar furan (Compound 31) or 4-hydroxyphenyl (Compound 30a) groups. This may improve blood-brain barrier penetration or target binding in hydrophobic pockets, though it could reduce aqueous solubility .
  • Anticancer Potential: Compound 31’s furan and fluorophenyl-thiazole substituents contribute to its KPNB1 inhibition and anticancer activity, suggesting that heterocyclic motifs are critical for targeting nuclear transport proteins .
Role of N-Substituents
  • tert-butyl : The tert-butyl group in the target compound likely increases metabolic stability, a feature shared with Compound 30a’s sulfamoyl-tert-butyl moiety. This substituent is common in protease inhibitors and kinase-targeting drugs to resist enzymatic degradation .
  • Guanidinium/Propane-diamine () : These polar groups facilitate interactions with charged residues in GPCRs, highlighting how N-substituent choice tailors compounds for specific receptor binding .

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